Cas no 1795297-35-6 (N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide)
![N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1795297-35-6x500.png)
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(trifluoromethyl)benzenesulfonamide
- Benzenesulfonamide, N-[3-(2-furanyl)-2-hydroxy-2-methylpropyl]-3-(trifluoromethyl)-
- N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide
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- インチ: 1S/C15H16F3NO4S/c1-14(20,9-12-5-3-7-23-12)10-19-24(21,22)13-6-2-4-11(8-13)15(16,17)18/h2-8,19-20H,9-10H2,1H3
- InChIKey: AAAFQUAQNRKFLQ-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCC(O)(C)CC2=CC=CO2)(=O)=O)=CC=CC(C(F)(F)F)=C1
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6194-0317-5mg |
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
1795297-35-6 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6194-0317-10μmol |
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
1795297-35-6 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6194-0317-4mg |
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
1795297-35-6 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6194-0317-75mg |
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
1795297-35-6 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6194-0317-1mg |
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
1795297-35-6 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6194-0317-50mg |
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
1795297-35-6 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6194-0317-2mg |
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
1795297-35-6 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6194-0317-20μmol |
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
1795297-35-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6194-0317-30mg |
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
1795297-35-6 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6194-0317-15mg |
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide |
1795297-35-6 | 15mg |
$89.0 | 2023-09-09 |
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamideに関する追加情報
Introduction to N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 1795297-35-6)
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide, identified by its CAS number 1795297-35-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of a sulfonamide functional group, which is widely recognized for its pharmacological versatility and biological activity. The structural framework of this molecule incorporates several key functional moieties, including a furan-2-yl moiety, a trifluoromethyl group, and a hydroxylated propyl chain, each contributing to its unique chemical properties and potential biological functions.
The furan-2-yl substituent in N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a particularly intriguing feature from both a chemical and biological perspective. Furan derivatives are well-documented for their role in various biological processes and have been extensively studied for their potential as therapeutic agents. The aromatic ring system of the furan moiety can interact with biological targets in diverse ways, often leading to the development of compounds with significant pharmacological activity. Moreover, the presence of the methyl group attached to the furan ring enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and target binding affinity.
The incorporation of a trifluoromethyl group into the molecular structure is another critical aspect that contributes to the pharmacological profile of N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide. Trifluoromethyl groups are frequently employed in medicinal chemistry due to their ability to modulate metabolic stability, lipophilicity, and electronic properties of molecules. This functional group can enhance binding affinity to biological targets by increasing the hydrophobicity of the molecule, thereby improving its pharmacokinetic properties. Additionally, trifluoromethyl groups are known to contribute to the metabolic stability of drug candidates by resisting oxidative degradation pathways.
The sulfonamide moiety is a cornerstone in pharmaceutical design, renowned for its broad spectrum of biological activities. Sulfonamides exhibit diverse pharmacological effects, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. The sulfonamide group in N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide serves as a critical pharmacophore that interacts with biological targets through hydrogen bonding and ionic interactions. This interaction mode is pivotal for achieving high-affinity binding and efficacy in therapeutic applications.
The hydroxylated propyl chain in this compound adds another layer of complexity and functionality. Hydroxyl groups are known to participate in hydrogen bonding interactions, which can influence both the solubility and binding affinity of molecules. In N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide, the hydroxyl group is positioned strategically within the molecule to potentially enhance interactions with biological targets or modulate physicochemical properties such as solubility and permeability.
In recent years, there has been growing interest in developing novel sulfonamide-based compounds with enhanced therapeutic profiles. The structural features of N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide, particularly its combination of a furan-2-yl, a trifluoromethyl, and a sulfonamide moiety, make it an attractive candidate for further investigation in drug discovery efforts. The presence of these functional groups suggests potential applications in multiple therapeutic areas, including oncology, inflammation, and infectious diseases.
The synthesis of N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-3-(trifluoromethyl)benzene-1-sulfonamide involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key synthetic steps include the formation of the furan ring system, introduction of the trifluoromethyl group, and coupling with the sulfonamide moiety. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and palladium-mediated cross-coupling reactions, may be employed to facilitate these transformations efficiently.
The pharmacological evaluation of N-{2-[(<em>furan...methyl]-<em>
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